Cas no 1804686-40-5 (3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine)
3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine
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- Inchi: 1S/C7H7F2N3O2/c1-3-2-4(6(8)9)11-7(5(3)10)12(13)14/h2,6H,10H2,1H3
- InChI Key: GPANGDKEPHKXKJ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C(=C([N+](=O)[O-])N=1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 222
- XLogP3: 1.9
- Topological Polar Surface Area: 84.7
3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064790-1g |
3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine |
1804686-40-5 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine
Research Brief on 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine (CAS: 1804686-40-5): Recent Advances and Applications
The compound 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine (CAS: 1804686-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic nitropyridine derivative exhibits unique structural and electronic properties, making it a promising candidate for various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and potential biological activities, shedding light on its versatility and utility in interdisciplinary research.
A key area of investigation has been the synthetic routes to 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine. Recent advancements in fluorination techniques and nitration methodologies have enabled more efficient and scalable production of this compound. Researchers have reported improved yields and purity through optimized reaction conditions, such as the use of novel catalysts and green solvents. These developments are critical for ensuring the compound's availability for further pharmacological and chemical studies.
In the realm of drug discovery, 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine has shown potential as a building block for the development of novel therapeutic agents. Its unique electronic profile, conferred by the difluoromethyl and nitro groups, allows it to interact with biological targets in distinct ways. Preliminary studies suggest that derivatives of this compound may exhibit activity against enzymes involved in inflammatory pathways and microbial infections. Further in vitro and in vivo studies are underway to explore its mechanism of action and therapeutic efficacy.
Beyond pharmaceuticals, this compound has also found applications in agrochemical research. Its structural motifs are being explored for the design of next-generation pesticides and herbicides. The difluoromethyl group, in particular, is known to enhance the bioavailability and stability of agrochemicals, making 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine a valuable scaffold for developing environmentally friendly crop protection agents.
Material science is another field where this compound is making an impact. Researchers are investigating its potential as a precursor for advanced materials, such as conductive polymers and luminescent compounds. The nitro and amino functional groups offer opportunities for further chemical modifications, enabling the tuning of electronic and optical properties for specific applications.
In conclusion, 3-Amino-6-(difluoromethyl)-4-methyl-2-nitropyridine (CAS: 1804686-40-5) represents a versatile and promising compound with broad applications across multiple scientific disciplines. Ongoing research continues to uncover its potential, and future studies are expected to further elucidate its role in drug development, agrochemical innovation, and material science. The compound's unique structural features and reactivity make it a valuable asset for researchers seeking to address complex challenges in chemical biology and pharmaceutical sciences.
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